3-Methylidene-1-benzofuran-2-one
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Overview
Description
trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is a chemical compound belonging to the benzofuran family. . This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through various synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation to achieve the desired product.
Industrial Production Methods: In industrial settings, the continuous flow photolysis of aryl azides is a preferred method for the preparation of benzofuran derivatives . This method involves the photolysis of aryl azides to give nitrenes, which subsequently rearrange in the presence of water to form the desired benzofuran compounds. The use of continuous flow techniques allows for precise control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methylene group and the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the methylene group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for the synthesis of more complex benzofuran derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biological research, benzofuran compounds are studied for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is of particular interest due to its unique structure and biological activity.
Medicine: In medicine, benzofuran derivatives are explored for their therapeutic potential. For example, some benzofuran compounds have shown promise as anti-hepatitis C virus agents and anticancer drugs .
Industry: In industrial applications, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved in the action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one are still under investigation.
Comparison with Similar Compounds
trans-3-Hexene: This compound shares a similar hexahydro structure but lacks the benzofuran ring.
Benzofuran-2(3H)-one: This compound has a similar benzofuran ring but differs in the substitution pattern and functional groups.
Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its combination of a hexahydro structure and a methylene group attached to the benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
78684-19-2 |
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Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-methylidene-1-benzofuran-2-one |
InChI |
InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2 |
InChI Key |
LKSYKIHTIDDYJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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